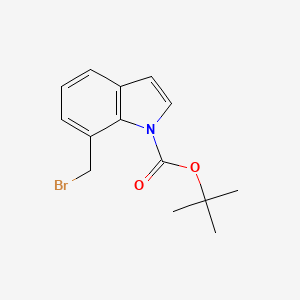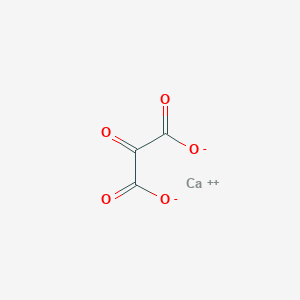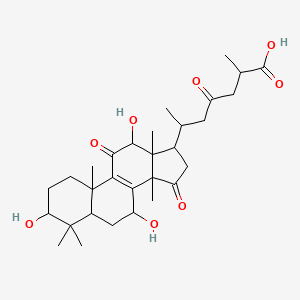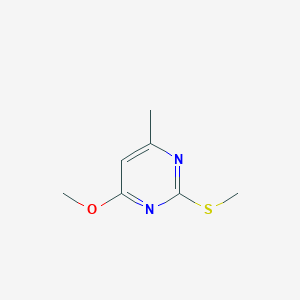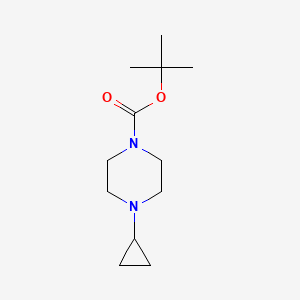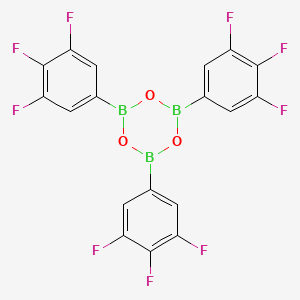
2,4-Dichloro-7-(trifluorométhyl)quinazoline
Vue d'ensemble
Description
“2,4-Dichloro-7-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C9H3Cl2F3N2 . It has an average mass of 267.035 Da and a mono-isotopic mass of 265.962524 Da . This compound is intended for research use only and is not for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-7-(trifluoromethyl)quinazoline” is represented by the formula C9H3Cl2F3N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-7-(trifluoromethyl)quinazoline” include a molecular weight of 267.03 g/mol .Applications De Recherche Scientifique
Activité anticancéreuse
2,4-Dichloro-7-(trifluorométhyl)quinazoline : a été étudiée pour son potentiel dans le traitement du cancer en raison de sa capacité à interférer avec diverses voies de signalisation impliquées dans la croissance tumorale et la métastase. Les dérivés de la quinazoline se sont montrés prometteurs dans le ciblage des récepteurs de la tyrosine kinase, qui sont souvent surexprimés dans les cellules cancéreuses .
Propriétés antibactériennes
Ce composé a démontré son efficacité contre des souches bactériennes telles que Staphylococcus aureus et Escherichia coli. Son mécanisme implique la perturbation de la synthèse de l'ADN bactérien, ce qui en fait un candidat potentiel pour le développement de nouveaux médicaments antibactériens .
Applications antifongiques
Les dérivés de la quinazoline, y compris la This compound, présentent des propriétés antifongiques en inhibant la synthèse des membranes cellulaires fongiques. Cela les rend utiles dans le traitement des infections fongiques .
Utilisations anti-inflammatoires
Le potentiel anti-inflammatoire des composés quinazoline est attribué à leur capacité à moduler les cytokines et les enzymes inflammatoires. Ils peuvent être utilisés pour développer des traitements contre les maladies inflammatoires chroniques .
Effets antioxydants
Ces composés peuvent agir comme des piégeurs de radicaux libres, protégeant les cellules du stress oxydatif. Cette activité antioxydante est bénéfique pour prévenir les maladies associées aux dommages oxydatifs .
Potentiel antidiabétique
Des recherches ont indiqué que les dérivés de la quinazoline peuvent influencer les voies de signalisation de l'insuline, suggérant un rôle dans la gestion du diabète en améliorant la sensibilité à l'insuline et l'absorption du glucose .
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dichloro-7-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-5-2-1-4(9(12,13)14)3-6(5)15-8(11)16-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBXUBPUYNFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614375 | |
| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396-02-1 | |
| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-7-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



